Cas no 2198-75-6 (Naphthalene,1,3-dichloro-)

Naphthalene,1,3-dichloro- (CAS 1825-31-6) is a chlorinated aromatic compound derived from naphthalene, featuring two chlorine substituents at the 1 and 3 positions. This structure imparts enhanced chemical reactivity, making it a valuable intermediate in organic synthesis, particularly for agrochemicals, dyes, and pharmaceuticals. Its high purity and stability under controlled conditions ensure consistent performance in reactions such as electrophilic substitution or coupling processes. The compound’s distinct substitution pattern also facilitates selective functionalization, offering versatility in fine chemical manufacturing. Proper handling is required due to its potential toxicity and environmental persistence. Suitable for industrial applications requiring precise chlorinated intermediates.
Naphthalene,1,3-dichloro- structure
Naphthalene,1,3-dichloro- structure
Product Name:Naphthalene,1,3-dichloro-
CAS No:2198-75-6
MF:C10H6Cl2
MW:197.06064081192
CID:289731
PubChem ID:16618
Update Time:2025-05-26

Naphthalene,1,3-dichloro- Chemical and Physical Properties

Names and Identifiers

    • Naphthalene,1,3-dichloro-
    • 1,3-dichloronaphthalene
    • UNII-PW2Z4TLD7O
    • 1,3-Dichlor-naphthalin
    • NS00005912
    • Naphthalene, 1,3-dichloro-
    • AKOS024437766
    • Q27286787
    • DTXSID2062246
    • EINECS 249-165-2
    • Naphthalene, dichloro-
    • 1,3-Dichlornaphthalin
    • EINECS 218-603-4
    • SCHEMBL5024019
    • 2198-75-6
    • PW2Z4TLD7O
    • AMCBMCWLCDERHY-UHFFFAOYSA-N
    • 28699-88-9
    • Dichloronaphthalene
    • Inchi: 1S/C10H6Cl2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H
    • InChI Key: AMCBMCWLCDERHY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C2C=CC=CC2=1)Cl

Computed Properties

  • Exact Mass: 195.98478
  • Monoisotopic Mass: 195.9846556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.3147 (estimate)
  • Melting Point: 62.3°C
  • Boiling Point: 302.76°C (rough estimate)
  • Refractive Index: 1.5974 (estimate)
  • PSA: 0

Naphthalene,1,3-dichloro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Alichem
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Naphthalene,1,3-dichloro- Related Literature

Additional information on Naphthalene,1,3-dichloro-

Recent Advances in the Study of Naphthalene,1,3-dichloro- (CAS: 2198-75-6) and Its Applications in Chemical Biology and Medicine

Naphthalene,1,3-dichloro- (CAS: 2198-75-6) is a chlorinated naphthalene derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural properties, has been explored for its potential as a building block in organic synthesis, a probe in biochemical studies, and a candidate in drug discovery. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.

Recent studies have focused on optimizing the synthesis of Naphthalene,1,3-dichloro- to improve yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic method using palladium-based catalysts, which significantly reduced the formation of by-products and enhanced the scalability of the process. This advancement is particularly relevant for industrial applications where high-purity compounds are essential. Additionally, the study explored the compound's reactivity under various conditions, providing valuable insights for further functionalization and derivatization.

In the realm of chemical biology, Naphthalene,1,3-dichloro- has been investigated for its interactions with biological macromolecules. A 2022 study published in Bioorganic & Medicinal Chemistry demonstrated that this compound exhibits selective binding to certain protein targets, particularly those involved in inflammatory pathways. The researchers utilized X-ray crystallography and molecular docking simulations to elucidate the binding mechanisms, suggesting potential applications in the development of anti-inflammatory agents. These findings open new avenues for targeting specific proteins with high precision.

The pharmacological potential of Naphthalene,1,3-dichloro- has also been a subject of intense research. A recent preclinical study (2023) reported in European Journal of Medicinal Chemistry evaluated the compound's efficacy against a panel of cancer cell lines. The results indicated promising cytotoxic activity, particularly in leukemia and breast cancer models, with minimal toxicity to normal cells. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent. Further in vivo studies are underway to validate these findings and assess pharmacokinetic properties.

Environmental and safety considerations have also been addressed in recent literature. A 2023 review in Chemical Research in Toxicology summarized the ecotoxicological profile of Naphthalene,1,3-dichloro-, emphasizing the need for stringent handling protocols due to its persistence in the environment. The review also discussed biodegradation pathways and potential mitigation strategies, providing a balanced perspective on its use in industrial and research settings.

In conclusion, Naphthalene,1,3-dichloro- (CAS: 2198-75-6) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Recent advancements in its synthesis, coupled with a deeper understanding of its biological interactions and therapeutic potential, underscore its versatility. Future research directions may include the development of more efficient synthetic routes, exploration of additional biological targets, and translational studies to bridge the gap between laboratory findings and clinical applications. This compound holds promise for addressing unmet medical needs, provided that environmental and safety concerns are adequately addressed.

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